6-Methyl-3,5-dinitropyridin-2-amine
Overview
Description
6-Methyl-3,5-dinitropyridin-2-amine, also known as nitroaminopyridine (NAP), is a nitroaromatic compound with a molecular formula of C6H6N4O4 . It is a yellow crystalline solid, insoluble in water but soluble in most organic solvents .
Synthesis Analysis
The synthesis of 2-substituted 3,5-dinitropyridines like 6-Methyl-3,5-dinitropyridin-2-amine has been studied. The reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring, depending on the nature of the substituent .Molecular Structure Analysis
The molecular structure of 6-Methyl-3,5-dinitropyridin-2-amine is represented by the formula C6H6N4O4 . The InChI representation of the molecule is InChI=1/C6H6N4O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3,(H2,7,8) .Chemical Reactions Analysis
The chemical reactions of 2-substituted 3,5-dinitropyridines have been studied. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
6-Methyl-3,5-dinitropyridin-2-amine has a molar mass of 198.14 g/mol and a density of 1.586g/cm³ . It has a boiling point of 396.6°C at 760 mmHg and a flash point of 193.7°C . The vapor pressure of the compound is 1.69E-06mmHg at 25°C .Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide . This reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring .
- Methods : The 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied . Depending on the nature of the substituent, the reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring .
- Results : This method provides a convenient way for the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .
Application in Biothiol Detection
- Field : Biochemistry
- Summary : A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols .
- Methods : The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
- Results : The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM) . The probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Application in Electronics and Materials Science
- Field : Electronics and Materials Science
- Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used as a dopant in organic field-effect transistors and as a precursor for the synthesis of nitrogen-containing heterocycles.
- Methods : The specific methods of application in electronics and materials science are not detailed in the source.
- Results : The specific results or outcomes obtained from these applications are not detailed in the source.
Application in Platelet Inhibition
- Field : Biomedical Science
- Summary : 2-Amino-3,5-dinitro-6-methylpyridine, a derivative of 6-Methyl-3,5-dinitropyridin-2-amine, is a platelet inhibitor .
- Methods : The specific methods of application in platelet inhibition are not detailed in the source .
- Results : The specific results or outcomes obtained from this application are not detailed in the source .
Application in Synthesis of Nitropyrimidinones
- Field : Organic Chemistry
- Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used in the synthesis of nitropyrimidinones, which are synthetic equivalents of unstable nitromalonaldehyde and diformylamine .
- Methods : The preparation of nitropyrimidinones is achieved in a few steps from commercially available reagents . The reaction of 1-methyl-5-nitropyrimidin-2 (1 H )-one with bidentate ions leads to the formation of polyfunctionalized systems .
- Results : This method provides a convenient way for the synthesis of nitropyrimidinones .
Application in NMR, HPLC, LC-MS, UPLC
- Field : Analytical Chemistry
- Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
- Methods : The specific methods of application in these analytical techniques are not detailed in the source .
- Results : The specific results or outcomes obtained from these applications are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
6-methyl-3,5-dinitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYALJWSYDOZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301268 | |
Record name | 6-Methyl-3,5-dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,5-dinitropyridin-2-amine | |
CAS RN |
25864-34-0 | |
Record name | 25864-34-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-3,5-dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-3,5-DINITRO-6-METHYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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